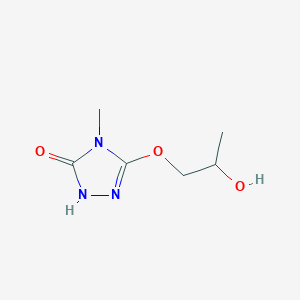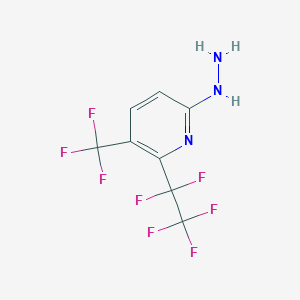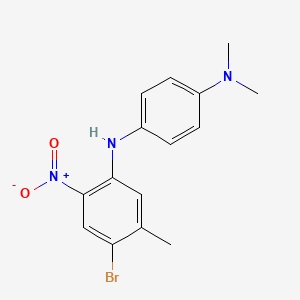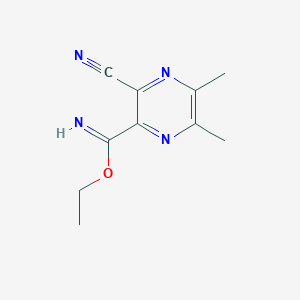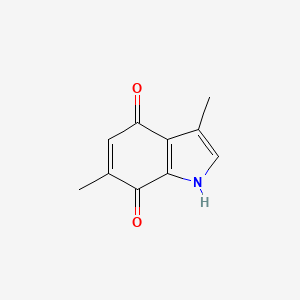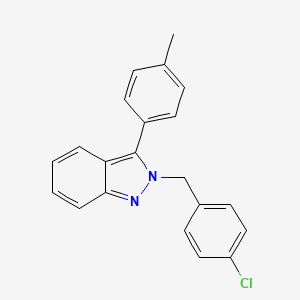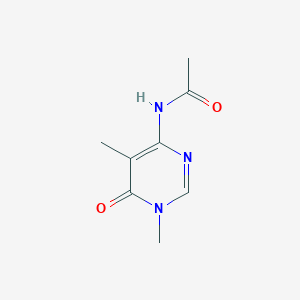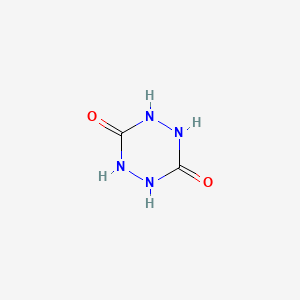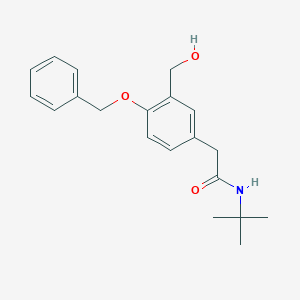
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride typically involves the cyclization of diaminomaleonitrile. One common method includes the reaction of diaminomaleonitrile with appropriate reagents under controlled conditions to form the triazole ring . The reaction conditions often involve the use of solvents like acetic acid and hydrochloric acid, followed by purification steps such as recrystallization .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up, ensuring higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride involves its interaction with molecular targets through the formation of non-covalent bonds. These interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking . The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride can be compared with other triazole derivatives, such as:
4,5-Dicyano-1,2,3-triazole: This compound is a precursor for a new family of energetic materials and has similar structural features.
1,2,4-Triazole: Another isomer of triazole, widely used in pharmaceuticals and agrochemicals.
1-Acyl-1H-[1,2,4]triazole-3,5-diamine: Known for its potential as a cyclin-dependent kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C5H3Cl2N3O2 |
|---|---|
Poids moléculaire |
208.00 g/mol |
Nom IUPAC |
1-methyltriazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-10-3(5(7)12)2(4(6)11)8-9-10/h1H3 |
Clé InChI |
RZJUIRPRAGKYBL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



